2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Description
2-Methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-methoxy-5-methyl-substituted aromatic ring and a bulky N-substituent comprising a cyclopentylmethyl group tethered to a thiophen-2-yl moiety. The benzenesulfonamide core is a common pharmacophore in medicinal chemistry, known for its hydrogen-bonding capabilities and metabolic stability . The thiophene ring, an aromatic heterocycle, contributes to π-π stacking interactions, and the cyclopentyl group increases lipophilicity, possibly improving membrane permeability .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-14-7-8-15(22-2)16(12-14)24(20,21)19-13-18(9-3-4-10-18)17-6-5-11-23-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPRWOWBXXLBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the thiophene derivative: This can be achieved through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cyclopentyl derivative synthesis: The cyclopentyl group can be introduced via hydroboration, which involves the addition of a B–H bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane.
Coupling reactions: The final step involves coupling the thiophene and cyclopentyl derivatives with the benzenesulfonamide group using reagents like acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The methoxy and thiophene groups can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzenesulfonamide and benzamide derivatives. Key analogs and their distinguishing features are summarized below:
Key Findings from Analog Studies
Methoxy groups at the 2-position are conserved across multiple sulfonamide drugs, suggesting a role in target engagement .
Demonstrated potent SphK1 kinase inhibition (IC₅₀ < 1 µM), attributed to the sulfonamide-thiazole synergy in binding ATP pockets .
SARS-CoV-2 PLpro Inhibitors (e.g., 55): Benzamide analogs with thiophen-2-yl and cyclopentylamino groups showed sub-micromolar PLpro inhibition (e.g., 55: IC₅₀ = 0.32 µM). The amino group at the 5-position likely forms critical hydrogen bonds with catalytic cysteine residues .
Hypothesized Activity of the Target Compound
- Kinase Inhibition : The thiophene-cyclopentylmethyl group may mimic hydrophobic residues in kinase binding sites, as seen in SphK1 inhibitors .
- Solubility and Bioavailability : The methyl and methoxy groups may enhance solubility relative to chloro analogs, while the cyclopentyl group could increase logP, favoring blood-brain barrier penetration .
Biological Activity
2-Methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves several key steps:
-
Formation of Thiophene Derivative :
- Utilizes the Paal–Knorr reaction involving 1,4-dicarbonyl compounds and phosphorus pentasulfide (P4S10) as sulfurizing agents.
-
Synthesis of Cyclopentyl Derivative :
- Achieved through hydroboration, adding a B–H bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane.
-
Coupling Reactions :
- Final coupling of the thiophene and cyclopentyl derivatives with the benzenesulfonamide group using acetic anhydride as a reagent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The precise pathways and targets are context-dependent but often involve modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Profile
Research indicates that 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, including those derived from breast and lung cancers.
- Antimicrobial Properties : Exhibits significant antibacterial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | , |
| Antimicrobial | Significant antibacterial effects | |
| Cytotoxicity | Varies across different cell lines | , |
Case Study: Antitumor Efficacy
In a study involving various cancer cell lines, 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide demonstrated a mean IC50 value indicating effective cytotoxicity. The compound was particularly potent against breast cancer-derived cell lines, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other known sulfonamide derivatives:
Table 2: Comparative Biological Activities
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-Methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide | 10 | Antitumor |
| Benzoylbenzophenone thiosemicarbazone | 15 | Antimetastatic |
| Acetophenone thiosemicarbazones | 20 | Anticancer |
This comparison highlights that while 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide shows promising antitumor activity, there are other compounds with similar or slightly lower efficacy .
Q & A
Q. What are the key synthetic routes for 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with a cyclopentyl-thiophene-containing amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Functional group modifications : Methoxy and methyl groups on the benzene ring are introduced via Friedel-Crafts alkylation or halogenation followed by nucleophilic substitution .
- Intermediate purification : Column chromatography or recrystallization is used to isolate intermediates, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
Q. How is the compound characterized after synthesis?
Key characterization techniques include:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm) and confirm regiochemistry of substituents .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 420.12) .
- X-ray crystallography : Single-crystal analysis resolves 3D structure (space group P/c, R factor < 0.05) using SHELX software .
Q. What structural motifs influence its potential biological activity?
Critical motifs include:
- Sulfonamide group : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding .
- Thiophene-cyclopentyl moiety : Modulates lipophilicity and membrane permeability, impacting pharmacokinetics .
- Methoxy and methyl substituents : Electron-donating groups stabilize aromatic interactions in receptor binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes by-products in coupling steps .
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps (yield increase: 15–20%) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Discrepancies between NMR and MS data (e.g., unexpected molecular ion fragments) require HPLC purification (>95% purity) followed by 2D NMR (COSY, HSQC) to reassign signals .
- Crystallographic cross-check : X-ray data can correct misassigned stereochemistry (e.g., axial vs. equatorial thiophene orientation) .
Q. What computational methods predict its pharmacological interactions?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .
- Molecular docking : Simulates interactions with proteins (e.g., COX-2 or 5-HT receptors) using AutoDock Vina (binding affinity: ≤−8.0 kcal/mol) .
- ADMET prediction : SwissADME evaluates bioavailability (e.g., LogP = 3.2 ± 0.3) and toxicity risks .
Q. What challenges arise in crystallizing the compound for X-ray analysis?
- Crystal growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C yields diffraction-quality crystals .
- Twinned data : SHELXL refinement with HKLF 5 format resolves overlapping reflections in twinned crystals (twin law: -h, -k, l) .
- Disorder modeling : Partial occupancy refinement for flexible cyclopentyl groups improves R-factor convergence (ΔR < 0.02) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
